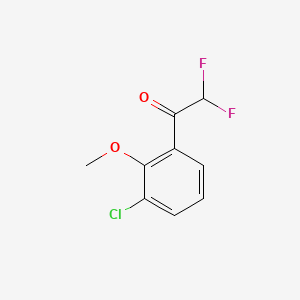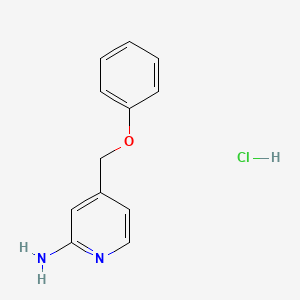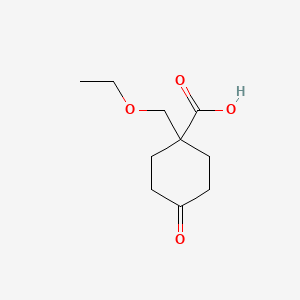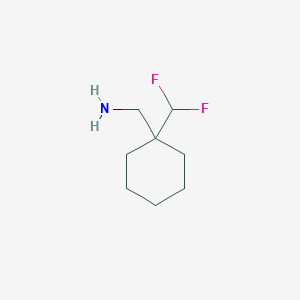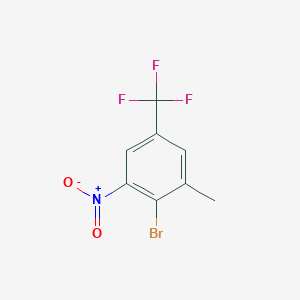
5-Chloro-2-fluoromandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-fluoromandelic acid is an organic compound that belongs to the class of aromatic carboxylic acids. It is characterized by the presence of both chlorine and fluorine atoms attached to the benzene ring, along with a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoromandelic acid typically involves the halogenation of mandelic acid derivatives. One common method is the electrophilic aromatic substitution reaction where mandelic acid is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-fluoromandelic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the halogen atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
5-Chloro-2-fluoromandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-fluoromandelic acid involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-fluorophenylboronic acid
- 5-Chloro-2-fluorobenzoic acid
- 5-Chloro-2-fluorophenol
Uniqueness
5-Chloro-2-fluoromandelic acid is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which imparts distinct chemical properties compared to other similar compounds
Propriétés
Formule moléculaire |
C8H6ClFO3 |
|---|---|
Poids moléculaire |
204.58 g/mol |
Nom IUPAC |
2-(5-chloro-2-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClFO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
Clé InChI |
JFPBQEXODBNEFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(C(=O)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


